molecular formula C24H21N3O5 B10993580 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B10993580
M. Wt: 431.4 g/mol
InChI Key: IGRXHENDKOZJIR-UHFFFAOYSA-N
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Description

2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with a unique structure that includes a dioxoisoindole core, a dimethoxyphenyl group, and a pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .

Scientific Research Applications

2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxyphenoxy)-1-propanamine oxalate
  • N-(2-(3,4-DIMETHOXYPHENYL)ETHYL)-2-METHYL-6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-AMINE

Uniqueness

2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-pyridin-3-ylisoindole-5-carboxamide

InChI

InChI=1S/C24H21N3O5/c1-31-20-8-5-15(12-21(20)32-2)9-11-27-23(29)18-7-6-16(13-19(18)24(27)30)22(28)26-17-4-3-10-25-14-17/h3-8,10,12-14H,9,11H2,1-2H3,(H,26,28)

InChI Key

IGRXHENDKOZJIR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CN=CC=C4)OC

Origin of Product

United States

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